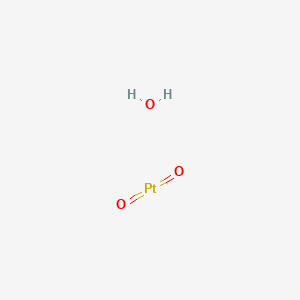

氧化钛(II)

描述

Synthesis Analysis

The synthesis of titanium dioxide (TiO2) nanoparticles (NPs) can be achieved through various biological, chemical, and physical methods. Green synthesis methods using natural resources have been highlighted for their advantages, including environmental friendliness, cost-effectiveness, and the ability to control the shape and size of nanoparticles. The bio-mediated synthesis approach is particularly noted for being an environmentally safe, cost-effective, and reliable method for synthesizing TiO2-NPs with fewer toxic contaminants and high stability compared to conventional methods (Sagadevan et al., 2022).

Molecular Structure Analysis

The structure of TiO2 nanoparticles is crucial for their functionality in various applications. The molecular structure, influenced by the synthesis method, determines their photocatalytic efficiency, chemical reactivity, and physical properties. Different structures of TiO2, such as anatase, rutile, and brookite, have been studied for their specific applications, particularly in photocatalysis and environmental applications. The surface science of TiO2, especially the (110) face of rutile, has been extensively characterized, showing that the surface structure can influence the material's photocatalytic activity and interaction with other molecules (Diebold, 2003).

Chemical Reactions and Properties

TiO2 participates in various chemical reactions, primarily as a photocatalyst under UV light, where it generates reactive oxygen species (ROS) for the degradation of pollutants. Its photocatalytic properties are employed in environmental purification, such as water treatment, and in the development of self-cleaning surfaces. The efficiency of these reactions is highly dependent on the TiO2 phase, particle size, and surface area (Kanakaraju et al., 2014).

Physical Properties Analysis

The physical properties of TiO2 nanoparticles, including their size, shape, and crystalline structure, significantly affect their application potential. Nanostructured TiO2, such as nanotubes, has shown enhanced performance in various biomedical applications due to the specific surface area and interaction with biological molecules. The nanotopography of TiO2, particularly in the form of nanotubes, has been investigated for its effect on cell adhesion, proliferation, and differentiation, which are critical for biomedical implants (Kulkarni et al., 2015).

Chemical Properties Analysis

The chemical properties of TiO2, such as its chemical stability, reactivity, and photocatalytic activity, make it a versatile material for various applications. TiO2's ability to undergo redox reactions under UV light exposure is a cornerstone of its use in photocatalysis. The interaction of TiO2 with other chemical species, including pollutants, organic dyes, and water contaminants, through photocatalytic degradation, highlights its potential for environmental cleanup and sustainable applications (Zhang, Zhu, & Cheng, 2011).

科学研究应用

光催化降解和裂解

氧化钛(II) 常用于有机分子的光催化降解 . 它也用于水分解制氢 . 这种应用对于从空气和水中去除各种有机污染物至关重要 .

光伏电池

氧化钛(II) 在光伏电池领域日益重要 . 它被认为是光电化学能量产生的可行选择 .

电致变色器件

氧化钛(II) 用于电致变色器件 . 这些器件在响应施加电压时改变其光学特性,这使得它们在多种应用中非常有用,包括智能窗户和显示器。

储氢

氧化钛(II) 的另一个应用是储氢 . 这在可再生能源的背景下尤其重要,因为需要高效的储能方法。

传感仪器

氧化钛(II) 用于传感仪器 . 它的独特特性使其适合用于各种传感器,包括气体传感器和生物传感器。

热应用

氧化钛(II) 具有独特的热特性,因此已成为清洁氢燃料收集、光电太阳能电池板、光热转换、处理内燃机和发电厂的废气以及热能储存等先进应用的潜在候选材料 .

生物医学科学

作用机制

Target of Action

Titanium(II) oxide (TiO), also known as titanium monoxide, primarily targets oxidation-reduction reactions . It is often used as a catalyst in various industrial processes, including the selective oxidation and ammoxidation reactions . These reactions are crucial for producing chemicals like acrylonitrile, which is essential in the manufacture of acrylic fibers.

Mode of Action

TiO interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions. This interaction typically involves the formation of reactive oxygen species (ROS) , which can oxidize organic and inorganic substrates . The compound’s ability to create vacancies in its crystal structure allows for metal-metal bonding between adjacent titanium centers, enhancing its catalytic properties .

Biochemical Pathways

The primary biochemical pathways affected by TiO involve oxidative stress pathways . The generation of ROS can lead to the oxidation of cellular components, including lipids, proteins, and DNA. This oxidative stress can activate various signaling pathways, such as the Nrf2 pathway , which is responsible for the cellular response to oxidative damage .

Pharmacokinetics

Itsbioavailability is influenced by its particle size and surface area , which affect its reactivity and interaction with biological membranes .

Result of Action

At the molecular level, the action of TiO results in the oxidation of substrates and the formation of various oxidation products. At the cellular level, this can lead to cellular damage In industrial settings, this oxidative capability is harnessed for beneficial chemical transformations .

Action Environment

The efficacy and stability of TiO are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . High temperatures can enhance its catalytic activity, while extreme pH levels can affect its stability and reactivity. Additionally, the presence of other reactive species can either enhance or inhibit its action depending on the specific chemical environment .

安全和危害

未来方向

Titanium(II) oxide shows strong bands in the optical spectra of cool (M-type) stars . In 2017, TiO was claimed to be detected in an exoplanet atmosphere for the first time; a result which is still debated in the literature . Additionally, evidence has been obtained for the presence of the diatomic molecule TiO in the interstellar medium .

属性

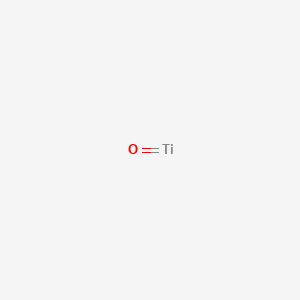

IUPAC Name |

oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIDPMRJRNCKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

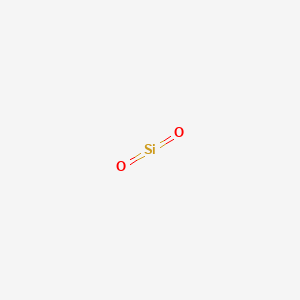

Canonical SMILES |

O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiO, OTi | |

| Record name | Titanium(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065253 | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |

| Record name | Titanium oxide (Ti3O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti3O5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium monoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (TiO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of titanium monoxide?

A1: Titanium monoxide has the molecular formula TiO with a molecular weight of 63.87 g/mol.

Q2: How does the presence of vacancies affect the properties of titanium monoxide?

A2: Titanium monoxide is known for its high concentration of vacancies in both the titanium and oxygen sublattices. These vacancies significantly influence the compound's properties. For instance, the concentration of vacancies decreases under high pressure, affecting its compressibility. [] This high concentration of vacancies also affects the electronic structure and magnetic properties. [, ]

Q3: What spectroscopic techniques are used to study titanium monoxide?

A3: Several spectroscopic techniques are employed to study TiO. These include:* X-ray photoelectron spectroscopy (XPS): Used to analyze the electronic structure and identify the oxidation states of titanium. [, ]* X-ray diffraction (XRD): Employed to determine the crystal structure and identify different phases of TiO. [, , , , , ]* Raman Spectroscopy: Used to study the vibrational modes of the Ti–O bond and analyze the effect of stoichiometry on these modes. []* Infrared (IR) Spectroscopy: Employed in matrix isolation studies to identify reaction intermediates and products formed during reactions involving TiO molecules. [, , , , ]* Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the optical properties and band gap of TiO. [, ]* Electron Paramagnetic Resonance (EPR): Used to investigate the presence and nature of unpaired electrons in TiO. []

Q4: How does the stoichiometry of titanium monoxide impact its properties?

A4: The stoichiometry of titanium monoxide, often denoted as TiOy, significantly affects its microstructure and properties. [] Variations in the oxygen content (y) lead to the formation of different phases with varying properties. [, ] For instance, the heat capacity of TiO differs between quenched disordered and annealed ordered states. [] Additionally, the valence electron density in titanium vacancies increases with decreasing oxygen content. []

Q5: Is titanium monoxide stable under ambient conditions?

A5: While titanium monoxide can be synthesized and exists as a distinct compound, it is prone to oxidation in air. Research has shown that carbon coating through techniques like laser-induced carbothermal reduction can significantly enhance its stability towards oxidation. [, ]

Q6: What factors influence the stability of titanium monoxide thin films?

A6: The stability of TiO thin films is influenced by factors like deposition temperature, oxygen flow rate during deposition, and the substrate material. For instance, crystalline TiO films can be achieved at low temperatures without annealing, and controlling oxygen flow can influence the oxidation state of titanium and film properties like band gap and electrical resistivity. []

Q7: Does titanium monoxide exhibit catalytic activity?

A7: Yes, titanium monoxide exhibits photocatalytic activity. Studies show that mixed SiO-TiO colloids prepared through laser ablation demonstrate enhanced photocatalytic activity compared to individual colloids, likely due to the presence of titanium silicide (TiSi2). [, ]

Q8: What are some potential applications of titanium monoxide?

A8: Titanium monoxide, with its unique properties, holds potential for various applications, including:* Diffusion Barriers: TiO thin films can act as diffusion barriers in microelectronic devices, preventing interdiffusion between different materials. []* Electromagnetic Interference (EMI) Shielding: TiO-based composite materials show promise in EMI shielding applications, particularly in the gigahertz and megahertz frequency ranges. []* Lithium-Ion Batteries: Functionalized titanium monoxide-based materials show potential for use in lithium-ion batteries, particularly in inhibiting dendrite growth and enhancing anode performance. []* Sonodynamic Therapy: Ultrafine titanium monoxide nanorods exhibit potential as effective sono-sensitizers for sonodynamic therapy, demonstrating enhanced reactive oxygen species generation and chemodynamic activity. []

Q9: How is computational chemistry used to study titanium monoxide?

A9: Computational methods like Density Functional Theory (DFT) are used to study TiO's electronic structure, stability of different phases, and predict the properties of new polymorphs. [, , ] These calculations provide insights into the material's electronic band structure, density of states, and bonding characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。